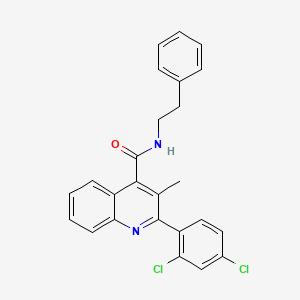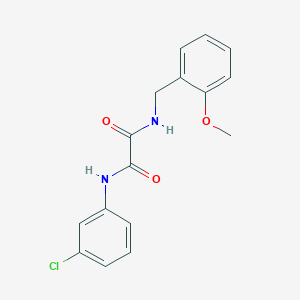
2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide involves the inhibition of DNA synthesis and cell proliferation. It achieves this by binding to the DNA of cancer cells and inducing DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide has minimal toxicity towards normal cells, making it a potential candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide is its low toxicity towards normal cells, making it a safe and effective candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide. One potential direction is the development of new formulations that improve its solubility in water, making it easier to administer in experimental settings. Additionally, further studies are needed to investigate its potential as a treatment for other types of cancer and inflammatory diseases. Finally, the development of new derivatives of this compound may lead to the discovery of even more potent and effective anticancer and anti-inflammatory agents.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide is a promising compound with potential applications in various fields of scientific research. Its low toxicity towards normal cells and its antitumor, antibacterial, and antifungal properties make it a potential candidate for the development of new cancer treatments and antibiotics. Further research is needed to explore its full potential and to develop new formulations and derivatives that may lead to even more effective treatments.
合成方法
The synthesis of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide involves the reaction of 2,4-dichlorobenzonitrile and 2-phenylethylamine in the presence of a base, followed by the reaction of the resulting intermediate with 3-methyl-4-quinolinecarboxylic acid. The final product is obtained after purification through recrystallization.
科学研究应用
2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity, with studies showing its potential as a treatment for breast cancer, leukemia, and lung cancer. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O/c1-16-23(25(30)28-14-13-17-7-3-2-4-8-17)20-9-5-6-10-22(20)29-24(16)19-12-11-18(26)15-21(19)27/h2-12,15H,13-14H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEMYAMEDXUKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]](/img/structure/B5216087.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)

![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide](/img/structure/B5216156.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)

![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(2-chlorobenzamide)](/img/structure/B5216185.png)